
4-Pyrimidineacetamide, 2-(3-fluorophenyl)-N-hydroxy-6-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidineacetamide, 2-(3-fluorophenyl)-N-hydroxy-6-(1-pyrrolidinyl)- is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a pyrimidine ring, a fluorophenyl group, and a pyrrolidinyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetamide, 2-(3-fluorophenyl)-N-hydroxy-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Pyrrolidinyl Group: This can be accomplished through a substitution reaction where a pyrrolidine derivative is introduced to the intermediate compound.
N-Hydroxylation: The final step involves the hydroxylation of the amide nitrogen, which can be achieved using hydroxylating agents such as hydrogen peroxide or organic peroxides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyrimidineacetamide, 2-(3-fluorophenyl)-N-hydroxy-6-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under conditions such as reflux, microwave irradiation, or catalysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-Pyrimidineacetamide, 2-(3-fluorophenyl)-N-hydroxy-6-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes involved in disease progression.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidineacetamide, 2-(3-fluorophenyl)-N-hydroxy-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine-2,4-dione Derivatives: These compounds share the pyrimidine core and have been studied for their biological activities.
Fluorophenylacetamides: Compounds with a fluorophenyl group and an acetamide moiety, known for their diverse chemical reactivity.
Pyrrolidinyl Derivatives: Molecules containing a pyrrolidinyl group, often investigated for their pharmacological properties.
Uniqueness
4-Pyrimidineacetamide, 2-(3-fluorophenyl)-N-hydroxy-6-(1-pyrrolidinyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
42055-81-2 |
|---|---|
Fórmula molecular |
C16H17FN4O2 |
Peso molecular |
316.33 g/mol |
Nombre IUPAC |
2-[2-(3-fluorophenyl)-6-pyrrolidin-1-ylpyrimidin-4-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C16H17FN4O2/c17-12-5-3-4-11(8-12)16-18-13(10-15(22)20-23)9-14(19-16)21-6-1-2-7-21/h3-5,8-9,23H,1-2,6-7,10H2,(H,20,22) |
Clave InChI |
ZFJKUCFVGJBVDS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14649690.png)

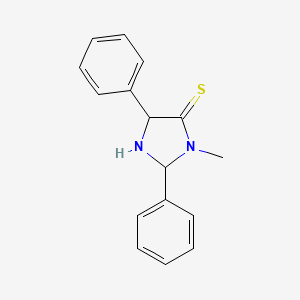
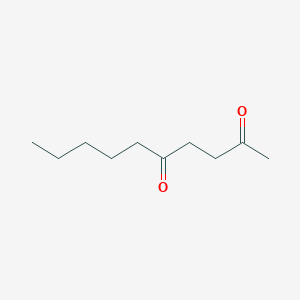
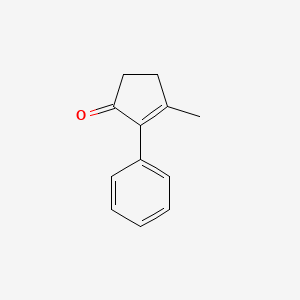

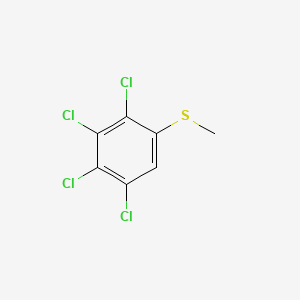
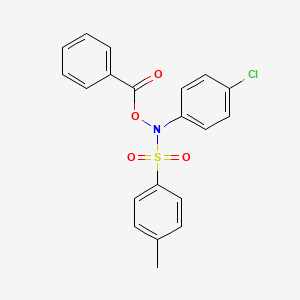
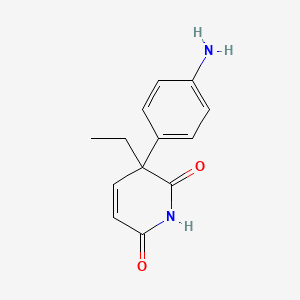
![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)




